molecular formula C10H20O2 B1605353 1-Methylheptyl acetate CAS No. 2051-50-5

1-Methylheptyl acetate

Cat. No. B1605353
CAS RN: 2051-50-5
M. Wt: 172.26 g/mol
InChI Key: SJFUDWKNZGXSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylheptyl acetate, also known as 1-MHA, is a chemical compound that belongs to the family of cannabinoids. It is a derivative of tetrahydrocannabinol (THC) and is found in the cannabis plant. 1-MHA has been the subject of extensive scientific research due to its potential therapeutic benefits.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Inversion of Configuration of Alcohols: This study demonstrates the use of 1-methylheptyl acetate in synthesizing optically active compounds. Specifically, (S)-(+)-N,N'-Dicyclohexyl-O-(1-methylheptyl)isourea reacts with acetic acid to yield (R)-(-)-(1-methylheptyl) acetate with 100% inversion of configuration, important in the production of optically active substances (Jaeger, 1991).

Biochemical Applications

  • New Cholinesterase Inhibitory Constituents: A study on Lonicera quinquelocularis isolated compounds, including 1-methylheptyl acetate derivatives, for their potential as cholinesterase inhibitors. This has implications in the treatment of neurodegenerative diseases (Khan et al., 2014).

Industrial and Environmental Applications

  • Methyl Acetate as a Co-Solvent in Lithium-Ion Batteries

    This study investigated the impact of methyl acetate as a co-solvent in lithium-ion batteries, potentially enhancing charging rates and overall battery performance (Li et al., 2018).

  • Treatment of High Concentration Phenolic Wastewater

    A study on a liquid membrane containing N503 (N,N-di(1-methylheptyl) acetamide) showcased its efficiency in removing phenol from wastewater, highlighting the environmental cleanup potential of derivatives of 1-methylheptyl acetate (Wan et al., 1997).

  • Hydrolysis of Methyl Acetate in Chemical Manufacturing

    A comprehensive summary of the traditional techniques and research developments in the hydrolysis of methyl acetate, emphasizing its role in producing chemical raw materials for various industrial applications (Yuan Jun, 2012).

Research and Development

  • Bioelectrochemical Ethanol Production

    Research into using methyl acetate in bioelectrochemical systems to stimulate acetate reduction, potentially enhancing ethanol production, demonstrates the compound's role in renewable energy research (Steinbusch et al., 2010).

  • Methylation Analysis of Polysaccharides

    This study provided technical advice for glycosyl linkage analysis involving derivatization of polysaccharides into partially methylated alditol acetates, underlining the role of acetate derivatives in biochemical analysis (Sims et al., 2018).

properties

IUPAC Name

octan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFUDWKNZGXSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862818
Record name 2-Octanol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylheptyl acetate

CAS RN

2051-50-5, 54515-77-4
Record name 2-Octyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Octyl acetate (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054515774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylheptyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octanol, 2-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, sec-octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Octanol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-octyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methylheptyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZRY6M2NLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylheptyl acetate
Reactant of Route 2
Reactant of Route 2
1-Methylheptyl acetate
Reactant of Route 3
Reactant of Route 3
1-Methylheptyl acetate
Reactant of Route 4
Reactant of Route 4
1-Methylheptyl acetate
Reactant of Route 5
Reactant of Route 5
1-Methylheptyl acetate
Reactant of Route 6
Reactant of Route 6
1-Methylheptyl acetate

Citations

For This Compound
25
Citations
MP Balfe, WHF Jackman, J Kenyon - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… the sixth and seventh experiments in Table l), l-methylheptyl toluene-fi-sulphonate reacts with acetic acid to yield 1-methylheptyl acetate with 80% inversion of configuration. … It was …
Number of citations: 1 pubs.rsc.org
E Cuny, R Jaeger - Helvetica Chimica Acta, 2013 - Wiley Online Library
… Analogously to the SN1/SN2 mechanism operating during the formation of enantiomerically pure (1R)-1-methylheptyl acetate from (2S)-octan-2-ol by using the isourea method, olefinic …
Number of citations: 2 onlinelibrary.wiley.com
R Jaeger - Synthesis, 1991 - thieme-connect.com
(S)-(+)-N, N′-Dicyclohexyl-O-(1-methylheptyl) isourea [(S)-2] reacts with acetic acid in cyclohexane to give (R)-(-)-(1-methylheptyl) acetate [(R)-3] with 100% inversion of configuration. …
Number of citations: 7 www.thieme-connect.com
M Ohno, N Kamo, T Kitamoto, N YAMAZATO… - Journal of Oleo …, 2002 - jstage.jst.go.jp
… The reverse reaction in the optical resolution was experimentally proved by a decrease in optical purity for the reaction of optically pure 1-methylheptyl acetate and 2-octanol in the …
Number of citations: 6 www.jstage.jst.go.jp
TH Bevan, DA Brown, GI Gregory… - Journal of the Chemical …, 1953 - pubs.rsc.org
… inversion mechanism is suggested, in support of which it is found that active 1-methylheptyl diphenyl phosphate undergoes inversion when converted into 1-methylheptyl acetate under …
Number of citations: 28 pubs.rsc.org
R Jaeger - Journal of physical organic chemistry, 1998 - Wiley Online Library
… observation, however, is that the reaction of (S)-( )-N,Nоdicyclohexyl-O-(1-methylheptyl)isourea [(S)-1] with acetic acid in cyclohexane which leads to the inverted 1-methylheptyl acetate …
Number of citations: 7 onlinelibrary.wiley.com
A Lethbridge, ROC Norman, CB Thomas - Journal of the Chemical …, 1973 - pubs.rsc.org
… acid gave the expected adduct (8) in a crude state and this on reduction yielded not only the expected 1methylheptyl acetate (40%) but also octan-2-01 (31 %). Comparison of the nmr …
Number of citations: 1 pubs.rsc.org
R Faust, JP Kennedy - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
… The decomposition of the optically active sec-butyl- and 1-methylheptyl acetate . BCl, complexes afforded the inverted sec-butyl- and 1-methylheptyl chlorides, most likely-by an SNi …
Number of citations: 186 onlinelibrary.wiley.com
X Sheng, M Huang, T Li, X Li, S Cen, Q Li, Q Huang… - Food Chemistry: X, 2023 - Elsevier
Rosa roxburghii Tratt (RRT) has become popular owing to its high vitamin C content. Volatiles are important factors that affect the quality of RRTs and their processed products. In this …
Number of citations: 3 www.sciencedirect.com
RC Cambie, D Chambers, BG Lindsay… - Journal of the …, 1980 - pubs.rsc.org
… Oxidation of 1-iodo-octane in acetic acid gave octyl acetate (72y0), octan-1-01 (%yo), and starting material (4%) while similar oxidation of 2-iodo-octane gave 1methylheptyl acetate (84…
Number of citations: 26 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.